molecular formula C10H9BrN2O B1372878 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole CAS No. 1072944-70-7

3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No. B1372878
CAS RN: 1072944-70-7
M. Wt: 253.09 g/mol
InChI Key: NBXMWJPFQWSYPR-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Bromophenyl is a term used for phenyl rings that contain a bromine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods such as the addition of organometallic reagents to boranes .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a variety of characteristics. For example, 3-(2-Bromophenyl)propionic acid has a melting point of 98-102 °C, and it is soluble in methanol .

Scientific Research Applications

Synthesis and Spectral Analysis

  • Synthesis and Analysis : 1,3,4-Oxadiazole compounds, including derivatives similar to 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, have been synthesized and analyzed for their structural properties through spectral data such as NMR and IR spectroscopy. This research is significant for understanding the molecular structure and potential applications of such compounds (Khalid et al., 2016).

Antimicrobial Evaluation

  • Antimicrobial Properties : Various 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial activities. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting potential for medical applications (Jafari et al., 2017).

Chemical Structure and Properties

  • Molecular Structure and Properties : Research on the molecular structure of similar 1,3,4-oxadiazole compounds highlights their planarity and intermolecular interactions. This understanding is crucial for exploring their applications in various fields, including material science (Fun et al., 2010).

Potential Pharmacological Activities

  • Pharmacological Activities : Certain 1,3,4-oxadiazole derivatives have shown promising pharmacological activities, including antihypertensive effects in animal models. This indicates potential for the development of new therapeutic agents (Santilli & Morris, 1979).

Corrosion Inhibition

  • Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This has implications for industrial applications (Ammal et al., 2018).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed or inhaled, and they may cause skin and eye irritation .

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a significant area of interest .

properties

IUPAC Name

3-(2-bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMWJPFQWSYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674775
Record name 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

CAS RN

1072944-70-7
Record name 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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